

In-Depth Technical Guide: Structure Elucidation of 3-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopiperidin-2-one hydrochloride

Cat. No.: B166923

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Introduction

3-Aminopiperidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its structural features, comprising a lactam ring and a primary amine, make it a valuable synthon for a variety of pharmacologically active molecules. Notably, it serves as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes, and immunomodulatory drugs such as lenalidomide. An unambiguous structure elucidation of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of **3-Aminopiperidin-2-one hydrochloride**.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of **3-Aminopiperidin-2-one hydrochloride** is the foundation of its structural elucidation. These properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	<chem>C5H11ClN2O</chem>	[1]
Molecular Weight	150.61 g/mol	[2]
CAS Number	42538-31-8 ((S)-enantiomer)	[2]
Appearance	Hygroscopic light yellow solid	[2]
Melting Point	87°C (for the free base)	[3]

Note: The melting point for the hydrochloride salt can vary, and the provided value is for the free base.

Spectroscopic Data for Structure Elucidation

The structural confirmation of **3-Aminopiperidin-2-one hydrochloride** relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of **3-Aminopiperidin-2-one hydrochloride** is expected to show distinct signals for the protons on the piperidine ring. The chemical shifts are influenced by the neighboring electronegative atoms (nitrogen and oxygen) and the electron-withdrawing effect of the carbonyl group and the protonated amine.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam is expected to appear significantly downfield.

Data Type	Predicted Chemical Shift (ppm)
¹ H NMR	
-NH ₂ ⁺	~8.0-9.0 (broad s)
-NH (lactam)	~7.5-8.5 (broad s)
-CH(NH ₂ ⁺)	~3.5-4.0 (m)
-CH ₂ (adjacent to NH)	~3.2-3.6 (m)
-CH ₂ (ring)	~1.8-2.2 (m)
-CH ₂ (ring)	~1.6-2.0 (m)
¹³ C NMR	
C=O	~170-175
-CH(NH ₂ ⁺)	~50-55
-CH ₂ (adjacent to NH)	~40-45
-CH ₂ (ring)	~25-30
-CH ₂ (ring)	~20-25

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group	Predicted Absorption Range (cm ⁻¹)
N-H stretch (amine salt)	3200-2800 (broad)
N-H stretch (lactam)	~3200
C=O stretch (lactam)	~1650-1680
N-H bend (amine)	~1600
C-N stretch	~1200-1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For **3-Aminopiperidin-2-one hydrochloride**, the free base (C₅H₁₀N₂O) has a molecular weight of 114.15 g/mol .[\[4\]](#)

Ion	Predicted m/z
[M+H] ⁺ (protonated free base)	115.08
[M] ⁺ (molecular ion of free base)	114.08

Experimental Protocols

Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

This protocol outlines a common laboratory-scale synthesis.[\[2\]](#)

Materials:

- L-Ornithine hydrochloride
- Trimethylchlorosilane (TMSCl)
- Anhydrous methanol

- 21% (w/w) Sodium ethoxide in ethanol
- 6N Hydrochloric acid (HCl)
- Isopropanol
- Dichloromethane (DCM)
- Silica gel

Procedure:

- To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).
- Stir the reaction mixture at room temperature for 12 hours.
- Cool the solution to 0 °C.
- Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.
- After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.
- Adjust the pH of the solution to 7 with 6N HCl.
- Filter the neutralized solution and concentrate the filtrate under reduced pressure.
- Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a 30% methanol in dichloromethane eluent to yield **(S)-3-aminopiperidin-2-one hydrochloride** as a hygroscopic light yellow solid.[2]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Dissolve an accurately weighed sample of **3-Aminopiperidin-2-one hydrochloride** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Integrate the ¹H NMR signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy:

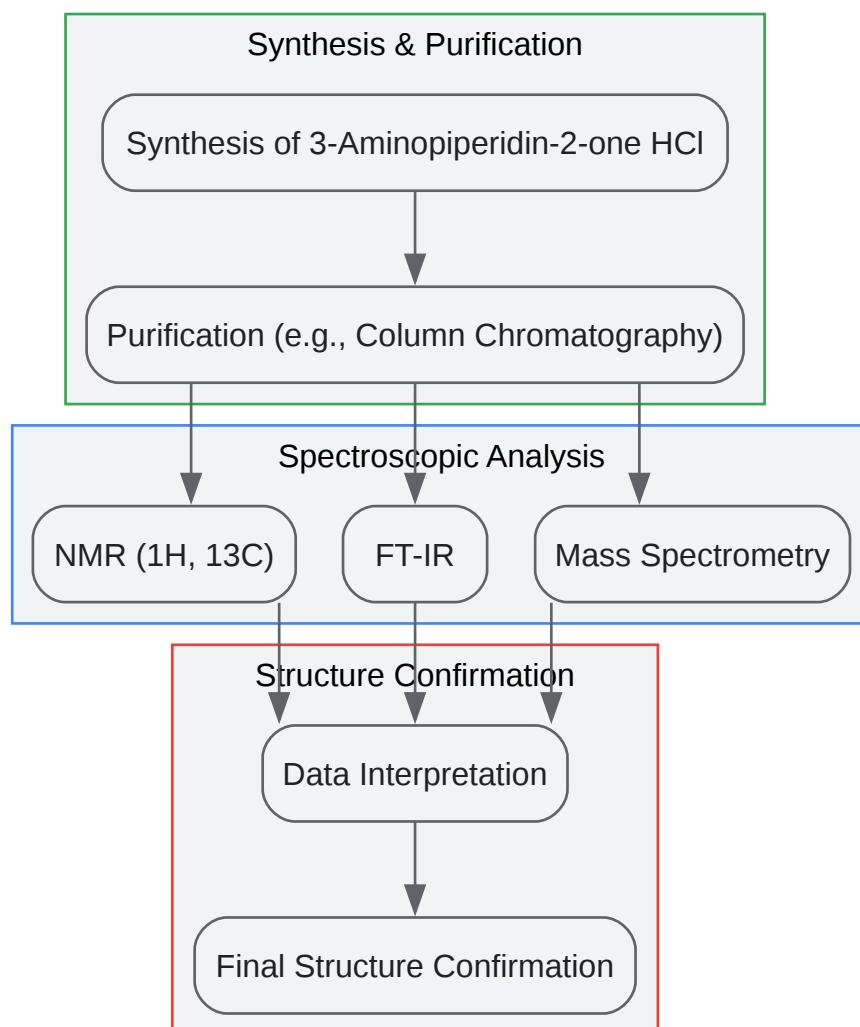
- Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Place the sample in the FT-IR spectrometer.
- Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

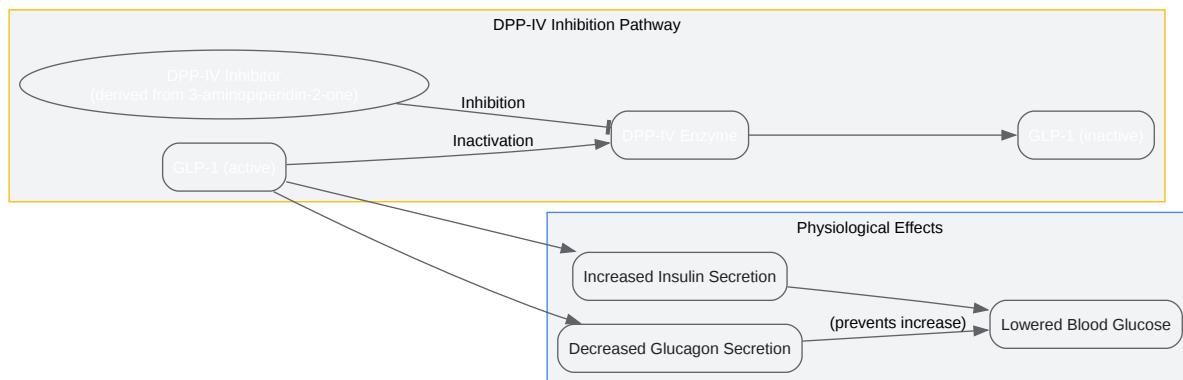
Mass Spectrometry (Electrospray Ionization - ESI):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infuse the solution into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Determine the m/z of the molecular ion and any significant fragment ions.

Mandatory Visualizations

Chemical Structure





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- To cite this document: BenchChem. [In-Depth Technical Guide: Structure Elucidation of 3-Aminopiperidin-2-one Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

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